molecular formula C10H25NO B3055325 Ammonium, triethylbutyl-, hydroxide CAS No. 63957-40-4

Ammonium, triethylbutyl-, hydroxide

Cat. No. B3055325
CAS RN: 63957-40-4
M. Wt: 175.31 g/mol
InChI Key: YFBDGNHKARUTDC-UHFFFAOYSA-M
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Description

Ammonium, triethylbutyl-, hydroxide, also known as Tetrabutylammonium hydroxide, is a solution of ammonia in water . It is a common compound used in various industries .


Synthesis Analysis

The synthesis of Ammonium, triethylbutyl-, hydroxide involves phase-transfer catalytic reactions. Tetrabutylammonium hydroxide (TBAH) acts as a catalyst and sodium hydroxide (NaOH) solution as the source of hydroxide ions . The reaction of alkyl dimethylamine with benzyl chloride leads to the formation of biocide benzalkonium chloride .


Molecular Structure Analysis

Quaternary ammonium compounds, including Ammonium, triethylbutyl-, hydroxide, are cationic substances with a structure on the edge of organic and inorganic chemistry . They have unique physicochemical properties and wide application potential . The functional entity corresponds to a trimer, with each monomer maintaining a conductive pore .


Chemical Reactions Analysis

Ammonium, triethylbutyl-, hydroxide, like other amines, can accept a proton from water to form substituted ammonium ions and hydroxide ions . It can also react with acids to form salts soluble in water . In addition, it has been found that ambient carbon dioxide and ozone can interfere with the synthesis of fullerenol .


Physical And Chemical Properties Analysis

Ammonium, triethylbutyl-, hydroxide is a colorless liquid with a characteristic pungent smell . It’s lighter than water, with a density of about 0.91 g/cm³, and has a boiling point of around -33.34°C . It acts as a weak base in aqueous solutions, and it readily donates unshared electron pairs, acting as a Lewis base .

Mechanism of Action

Ammonium, triethylbutyl-, hydroxide, as a quaternary ammonium compound, behaves chemically like the ions of the alkali metals, particularly potassium ion . It can accept protons from acids and donate electrons to acids . It also forms complex compounds with metal ions in solution, which is useful in various chemical syntheses and processes .

Safety and Hazards

Due to its corrosive nature, direct contact with Ammonium, triethylbutyl-, hydroxide can cause severe burns and eye damage . If it comes into contact with the skin, it can lead to irritation, burns, and in severe cases, tissue damage . If it gets into the eyes, it can cause severe irritation, burns, and possibly blindness . It may also cause respiratory irritation .

Future Directions

Future research is focusing on the use of Ammonium, triethylbutyl-, hydroxide in the development of alkaline anion exchange membranes (AAEMs) for improved hydroxide conductivity . The strategy involves grafting long alkyl chains onto both the quaternary ammonium cation center and backbone to achieve the formation of well-developed pathways for OH- transport . This configuration can act as a general platform for developing promising AAEMs in the future .

properties

IUPAC Name

butyl(triethyl)azanium;hydroxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N.H2O/c1-5-9-10-11(6-2,7-3)8-4;/h5-10H2,1-4H3;1H2/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBDGNHKARUTDC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CC)(CC)CC.[OH-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80213797
Record name Ammonium, triethylbutyl-, hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80213797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ammonium, triethylbutyl-, hydroxide

CAS RN

63957-40-4
Record name Ammonium, triethylbutyl-, hydroxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063957404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ammonium, triethylbutyl-, hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80213797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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